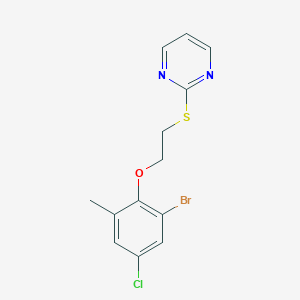![molecular formula C18H19NO4 B215576 Methyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B215576.png)
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate, also known as PBAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBAB belongs to the class of benzamides and is used as a synthetic intermediate in the preparation of various organic compounds.
作用机制
The mechanism of action of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has several advantages for lab experiments. It is readily available and can be easily synthesized in the laboratory. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is also stable under normal laboratory conditions and can be stored for an extended period. However, Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has some limitations for lab experiments. It has low solubility in water, which makes it difficult to dissolve in aqueous solutions. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is also relatively expensive compared to other benzamides.
未来方向
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for Methyl 4-[(2-phenoxybutanoyl)amino]benzoate research include:
1. Investigating the potential use of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
2. Studying the mechanism of action of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate to gain a better understanding of its therapeutic effects.
3. Developing new synthetic methods for Methyl 4-[(2-phenoxybutanoyl)amino]benzoate to improve its yield and reduce its cost.
4. Studying the pharmacokinetics and pharmacodynamics of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate to determine its optimal dosage and administration route.
5. Investigating the potential use of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, Methyl 4-[(2-phenoxybutanoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential therapeutic applications of Methyl 4-[(2-phenoxybutanoyl)amino]benzoate and to develop new synthetic methods for its preparation.
合成方法
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate can be synthesized through a multistep reaction process. The first step involves the reaction of 4-aminobenzoic acid with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting intermediate is then treated with methyl chloroformate to obtain Methyl 4-[(2-phenoxybutanoyl)amino]benzoate.
科学研究应用
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Methyl 4-[(2-phenoxybutanoyl)amino]benzoate has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
属性
产品名称 |
Methyl 4-[(2-phenoxybutanoyl)amino]benzoate |
|---|---|
分子式 |
C18H19NO4 |
分子量 |
313.3 g/mol |
IUPAC 名称 |
methyl 4-(2-phenoxybutanoylamino)benzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-16(23-15-7-5-4-6-8-15)17(20)19-14-11-9-13(10-12-14)18(21)22-2/h4-12,16H,3H2,1-2H3,(H,19,20) |
InChI 键 |
HCRUNNDNQPASSB-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=CC=C2 |
规范 SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)


![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)

![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)
![2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B215510.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)

![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)